rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane
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Overview
Description
rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[310]hexane is a bicyclic compound featuring a trifluoromethyl group and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group.
Addition of the benzyl group: The benzyl group can be introduced through a substitution reaction using benzyl halides or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties could be exploited in the design of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical features.
Mechanism of Action
The mechanism of action of rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the bicyclic structure may facilitate its penetration into biological membranes. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,4S,5S)-1-phenyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane
- rac-(1R,5S)-1-(m-Tolyl)-3-oxabicyclo[3.1.0]hexan-2-one
Uniqueness
rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of both a trifluoromethyl group and a benzyl group on a bicyclic core. This combination of features is not commonly found in similar compounds, making it a valuable molecule for various research applications.
Properties
CAS No. |
2613300-11-9 |
---|---|
Molecular Formula |
C13H14F3N |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
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